molecular formula C7H12ClF2N B2443084 6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 2231675-25-3

6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B2443084
CAS No.: 2231675-25-3
M. Wt: 183.63
InChI Key: AUZBLVPSWGCYQB-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the difluoromethyl group enhances its chemical stability and biological activity.

Properties

IUPAC Name

6-(difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-6(9)7-1-2-10-4-5(7)3-7;/h5-6,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZBLVPSWGCYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis Approach

The WO2010133569A1 patent discloses a generalized route for azabicyclo[4.1.0]heptane synthesis using Grubbs II catalyst-mediated metathesis:

Reaction Scheme 1

N
| \
C=C-(CH2)3-CH2-X → 3-azabicyclo[4.1.0]heptane (X = leaving group)

Key experimental parameters:

  • Catalyst loading: 5-7 mol% Grubbs II
  • Solvent: Dichloromethane (DCM) at reflux (40°C)
  • Reaction time: 12-18 hours
  • Yield range: 45-62% (isolated)

Cyclopropanation via Diazomethane Insertion

An alternative method employs transition metal-catalyzed cyclopropanation using diazomethane derivatives:

Table 1: Cyclopropanation Efficiency Comparison

Metal Catalyst Ligand Solvent Temp (°C) Yield (%)
Rh2(OAc)4 None Toluene 80 38
Cu(OTf)2 BINAP THF 60 52
Fe(acac)3 PPh3 DCE 40 41

Data adapted from azabicyclo synthesis protocols. Copper-based systems showed superior regiocontrol for the 6-position functionalization.

Introduction of Difluoromethyl Group

Electrophilic Fluorination

The difluoromethyl moiety is introduced via Ruppert-Prakash reagent (TMSCF3) under radical initiation:

Reaction Conditions

  • Substrate: 3-azabicyclo[4.1.0]heptane
  • Fluorinating agent: TMSCF3 (2.5 eq)
  • Initiator: AIBN (0.2 eq)
  • Solvent: Acetonitrile/water (9:1)
  • Temperature: 80°C, 8 hours
  • Yield: 67% (6-monosubstituted product)

Nucleophilic Displacement

An alternative pathway utilizes halogenated precursors:

Scheme 2

6-Bromo-3-azabicyclo[4.1.0]heptane + CuCF2H → 6-(difluoromethyl)-3-azabicyclo[4.1.0]heptane

Optimized parameters:

  • Copper source: CuI (20 mol%)
  • Ligand: 1,10-phenanthroline
  • Solvent: DMF at 120°C
  • Reaction time: 24 hours
  • Yield: 58%

Hydrochloride Salt Formation

Final protonation employs HCl gas saturation in ethereal solvents:

Procedure

  • Dissolve free base in dry diethyl ether (0.1 M)
  • Bubble HCl gas (anhydrous) for 15 min at 0°C
  • Precipitate hydrochloride salt by adding n-pentane
  • Isolate via vacuum filtration (93-97% recovery)

Table 2: Salt Crystallization Optimization

Solvent System Crystallization Temp Purity (%)
Et2O/n-C5H12 -20°C 99.1
THF/MTBE 4°C 97.8
DCM/Hexanes RT 95.3

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D2O): δ 4.32 (m, 1H, bridgehead), 3.75-3.62 (m, 2H, N-CH2), 2.91 (td, J=12.4, 4.1 Hz, 1H), 2.44-2.31 (m, 2H), 1.98 (d, J=14.2 Hz, 1H), 1.72-1.58 (m, 2H), 1.42 (t, J=7.3 Hz, 1H)
  • ¹⁹F NMR (376 MHz, CDCl3): δ -118.5 (dd, J=54.3, 23.1 Hz)
  • HRMS : m/z calc. for C7H12F2N [M+H]+ 147.0924, found 147.0921

X-ray Crystallography

Single crystal analysis confirms chair-boat conformation of the bicyclic system with axial orientation of the difluoromethyl group (CCDC 2054321). Key metrics:

  • N1-C6 bond length: 1.472 Å
  • C6-CF2H dihedral angle: 112.3°
  • Cl-...H-N distance: 2.154 Å (hydrogen bonding)

Industrial Scale Production

Chinese suppliers have optimized the process for kilogram-scale synthesis:

Batch Process Parameters

  • Reactor volume: 500 L glass-lined
  • Cycle time: 72 hours (including workup)
  • Average yield: 83% (over 3 batches)
  • Purity specification: >99% (HPLC)

Waste streams are treated via:

  • Fluoride precipitation with Ca(OH)2
  • Copper removal through ion exchange resins
  • Solvent recovery (>92% efficiency)

Chemical Reactions Analysis

6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents and radical initiators. The major products formed from these reactions are typically functionalized azabicyclo[4.1.0]heptane derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being studied for its potential use as a pharmacological agent. Its structural similarity to certain neurotransmitters suggests that it may interact with neurotransmitter systems, potentially modulating receptor activities. This could make it useful in treating neurological disorders or as a research tool in neuropharmacology .

Mechanism of Action
The mechanism of action involves the interaction of the difluoromethyl group with specific molecular targets, enhancing binding affinity and selectivity. This interaction is crucial for modulating the activity of neurotransmitter receptors, which could lead to therapeutic applications .

Organic Synthesis

Building Block for Complex Molecules
6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride serves as a key building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations, including nucleophilic substitution reactions where the difluoromethyl group plays a significant role .

Chemical Biology

Biological Pathways and Molecular Interactions
In chemical biology, this compound is used to study biological pathways and molecular interactions due to its ability to modulate receptor activities. Ongoing research aims to elucidate its interactions with biological targets, which is essential for assessing its therapeutic potential and safety profile .

Summary of Research Findings

Field Application Key Insights
Medicinal ChemistryPotential pharmacological agentMay interact with neurotransmitter systems; ongoing studies on therapeutic uses
Organic SynthesisBuilding block for complex moleculesUseful in nucleophilic substitution reactions; enhances chemical reactivity
Chemical BiologyStudy of biological pathways and molecular interactionsInitial studies indicate interactions with neurotransmitter receptors

Case Studies and Research Insights

  • Neuroactive Properties : Preliminary studies indicate that this compound may exhibit neuroactive properties due to its structural resemblance to neurotransmitters . Further pharmacological evaluations are necessary to confirm these findings.
  • Interaction with Biological Targets : Research has shown that compounds similar to this compound can effectively modulate receptor activity, suggesting that this compound may also have significant biological effects that warrant further investigation .
  • Synthesis Techniques : The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions to achieve high yields and purity . Understanding these synthetic routes is crucial for its application in various fields.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds to 6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride include other azabicyclo[4.1.0]heptane derivatives such as norcarane and 7,7-dichlorobicyclo[4.1.0]heptane . These compounds share the bicyclic structure but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the difluoromethyl group in this compound makes it unique by enhancing its stability and activity compared to its analogs.

Biological Activity

6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride, with the CAS number 1895748-50-1, is a bicyclic compound notable for its unique structural features, including a difluoromethyl group and a nitrogen atom within its bicyclic framework. This compound has garnered attention in pharmacological research due to its potential biological activity, particularly in relation to neurotransmitter systems.

  • Molecular Formula : C7H12ClF2N
  • Molecular Weight : 183.63 g/mol
  • Structure : The presence of the difluoromethyl group enhances its chemical reactivity and solubility, particularly in polar solvents.

Initial studies suggest that this compound may interact with various neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). This interaction is likely due to its structural resemblance to certain alkaloids, which are known to modulate receptor activity.

Receptor Interactions

Research indicates that similar compounds have shown high affinity for α4β2 and α7 nAChR subtypes:

  • Binding Affinity : Compounds structurally related to 6-(difluoromethyl)-3-azabicyclo[4.1.0]heptane have demonstrated significant binding affinities, with Ki values as low as 11.17 pM for α4β2 receptors .

Biological Activity

The biological activity of this compound is characterized by its potential therapeutic applications:

  • Neuropharmacology : Preliminary findings suggest its utility in treating neurological disorders by modulating neurotransmitter systems.
  • Antiproliferative Effects : Similar fluorinated compounds have exhibited antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action of related bicyclic compounds:

StudyFindings
High affinity for α4β2 nAChR with Ki values indicating strong receptor interaction.
Antiproliferative activity observed against breast, colon, and lung cancer cell lines, indicating potential use as an anticancer agent.
Evaluation of herbicidal activity in agricultural applications, demonstrating versatility beyond pharmacology.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The unique difluoromethyl substitution allows for enhanced biological activity compared to analogs lacking this feature.

Synthetic Route Example

  • Starting Materials : Reaction of 1-cyclopentenyl methyl ketone with diethyl malonate.
  • Reagents : Sodium ethoxide followed by hydrolysis and decarboxylation.
  • Final Product : Isolation of the hydrochloride salt form to enhance solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride, and how can intermediates be optimized for yield?

  • Methodology : Multi-step synthesis typically involves cyclization of azabicyclo precursors followed by difluoromethylation. For example, bicyclo[4.1.0]heptane scaffolds are constructed via [2+1] cycloaddition or ring-closing metathesis. Difluoromethylation can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Key intermediates (e.g., Boc-protected amines) require purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield optimization involves adjusting reaction temperature, stoichiometry, and catalyst loading (e.g., palladium for cross-coupling steps) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and bicyclo ring geometry.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities.
  • HPLC-UV/ELSD with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .

Q. What storage conditions ensure the compound’s stability?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to monitor degradation via HPLC. Note: Hydrochloride salts are hygroscopic; use desiccants (silica gel) during storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Software like Gaussian or ORCA can simulate nucleophilic substitution at the difluoromethyl group or ring strain effects in the bicyclo scaffold. Pair computational results with experimental validation (e.g., kinetic isotope effects) to refine reaction pathways .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in catalytic applications?

  • Methodology : Use a feedback loop:

Compare DFT-predicted activation energies with experimental Arrhenius plots.

Identify discrepancies (e.g., solvent effects, steric hindrance) through molecular dynamics (MD) simulations.

Re-optimize reaction conditions (e.g., switch from THF to DMF to stabilize intermediates).
Case Study: If a Pd-catalyzed coupling underperforms, analyze ligand-electron effects via Hammett plots or in situ IR spectroscopy .

Q. How can process parameters be systematically optimized for scale-up synthesis?

  • Methodology : Apply design of experiments (DoE) to evaluate variables:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Responses : Yield, enantiomeric excess (for chiral centers), impurity profiles.
    Use software like JMP or MODDE to generate response surface models. For example, a central composite design can identify optimal conditions for minimizing byproducts (e.g., over-reduced amines) .

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